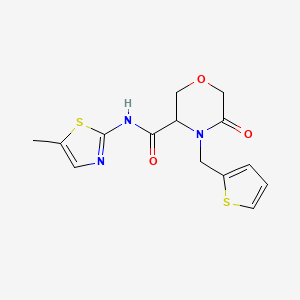

N-(5-methylthiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-9-5-15-14(22-9)16-13(19)11-7-20-8-12(18)17(11)6-10-3-2-4-21-10/h2-5,11H,6-8H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPBBKCPBDYBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2COCC(=O)N2CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylthiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.

Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, often using reagents like epoxides or halogenated compounds.

Attachment of the Thiophene Moiety: The thiophene ring is typically introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Final Assembly: The final compound is assembled through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylthiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the thiazole or thiophene rings, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or thiophene rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methylthiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its activity against specific diseases, its pharmacokinetics, and its safety profile.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its incorporation into polymers or other materials could lead to innovations in electronics, coatings, or other applications.

Mechanism of Action

The mechanism by which N-(5-methylthiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, inhibiting its activity, or modulating its function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

N-(5-methylthiazol-2-yl)-5-oxo-4-(phenylmethyl)morpholine-3-carboxamide: Similar structure but with a phenyl group instead of a thiophene.

N-(5-methylthiazol-2-yl)-5-oxo-4-(pyridin-2-ylmethyl)morpholine-3-carboxamide: Contains a pyridine ring instead of a thiophene.

Uniqueness

N-(5-methylthiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or pyridine analogs. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Biological Activity

N-(5-methylthiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a morpholine core substituted with a thiazole and thiophene moiety, contributing to its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit considerable antimicrobial properties. In particular, the compound was evaluated against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |

|---|---|---|---|

| 1 | 0.004 | 0.008 | Enterobacter cloacae |

| 2 | 0.015 | 0.030 | Staphylococcus aureus |

| 3 | 0.045 | 0.060 | Escherichia coli |

| 4 | 0.030 | 0.040 | Bacillus cereus |

The compound exhibited potent antibacterial activity, particularly against Enterobacter cloacae, which was the most sensitive strain tested, with a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays targeting different cancer cell lines.

Case Study: Breast Cancer Cell Lines

In a study assessing the antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-468, the compound demonstrated significant cytotoxicity.

Table 2: Cytotoxicity Against Breast Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 10 | MCF-7 |

| B | 15 | MDA-MB-468 |

The results indicated that the compound could inhibit cell proliferation effectively, suggesting its potential as a therapeutic agent in breast cancer treatment . Molecular docking studies revealed that it binds to topoisomerase I, indicating a possible mechanism of action through the inhibition of DNA replication .

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors involved in cellular processes. The presence of the thiazole and thiophene groups enhances its ability to interact with biological macromolecules, potentially leading to the modulation of various signaling pathways.

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(5-methylthiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Reaction of diazonium salts with acrolein to generate intermediates, followed by cyclization with thiourea to form the thiazole core .

- Morpholine functionalization : Incorporation of the morpholine moiety via reaction with chloroacetyl chloride and sulfur in morpholine, as described for analogous thiazole-morpholine hybrids .

- Carboxamide linkage : Condensation of intermediates with thiophen-2-ylmethyl groups using coupling agents (e.g., DCC/DMAP) under reflux in ethanol or DMF . Yield optimization often requires temperature control (e.g., 20–25°C for chloroacetyl chloride reactions) and solvent selection (e.g., acetonitrile for cyclization steps) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- IR spectroscopy : Identification of functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .

- ¹H/¹³C NMR : Confirmation of substituent positions (e.g., thiophen-2-ylmethyl protons at δ 3.8–4.2 ppm, morpholine protons at δ 3.5–3.7 ppm) .

- Mass spectrometry : Determination of molecular ion peaks (e.g., M⁺ or M+H⁺) and fragmentation patterns to validate the structure .

- TLC monitoring : To track reaction progress and purity during synthesis .

Q. What preliminary biological screening approaches are used to assess its activity?

Initial evaluations often include:

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, referencing structurally similar thiazole-morpholine derivatives showing MIC values <10 µg/mL .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, with comparisons to analogs exhibiting sub-µM activity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Advanced methodologies include:

- Molecular docking : Computational modeling against targets like GSK-3β or microbial enzymes, leveraging structural analogs with binding affinities <100 nM .

- Isothermal titration calorimetry (ITC) : To quantify binding thermodynamics and stoichiometry .

- Enzyme inhibition assays : Kinetics studies (e.g., Lineweaver-Burk plots) to identify competitive/non-competitive inhibition modes .

Q. How should researchers address contradictions in biological activity data across studies?

Strategies include:

- Assay standardization : Control variables such as cell line passage number, serum concentration, and incubation time .

- Structural validation : Re-characterize disputed batches via XRD or 2D NMR to rule out synthesis inconsistencies .

- Meta-analysis : Compare data from analogs (e.g., furan-thiophene hybrids) to identify substituent-dependent trends in activity .

Q. What approaches optimize the compound’s pharmacokinetic properties for in vivo studies?

Key strategies involve:

- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or prodrug derivatization of the carboxamide group .

- Metabolic stability : Microsomal assays (e.g., liver microsomes) to identify vulnerable sites (e.g., morpholine oxidation), guiding structural modifications like fluorination .

- SAR studies : Systematic variation of substituents (e.g., thiophene vs. furan rings) to balance potency and bioavailability .

Methodological Notes

- Synthesis reproducibility : Ensure strict anhydrous conditions for reactions involving chloroacetyl chloride to avoid hydrolysis .

- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals .

- Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity, ciprofloxacin for antimicrobial tests) to calibrate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.